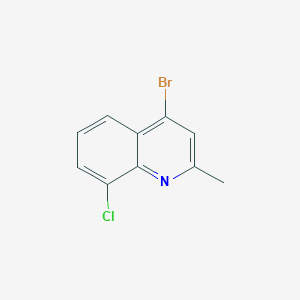
4-Bromo-8-chloro-2-methylquinoline
Overview
Description
4-Bromo-8-chloro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Bromo-8-chloro-2-methylquinoline, has been reported in various scientific articles . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Bromo-8-chloro-2-methylquinoline consists of a benzene ring fused with a pyridine moiety, which is characteristic of quinoline compounds . The molecular weight is 256.53 .Scientific Research Applications
Synthesis and Chemical Properties
- Knorr Synthesis of Quinolinones : The Knorr synthesis method was applied to create compounds like 6-bromo-2-chloro-4-methylquinoline, which involves condensation and cyclization processes (Wlodarczyk et al., 2011).
- Aromatic Halogenation : The aromatic halogenation and bromination of various methylquinolines, including 5-halo-8-methylquinolines, have been studied, showing the versatility of such compounds in chemical reactions (Tochilkin et al., 1983).
- Efficient N-alkylation : Efficient N-alkylation reactions of quinolinones under phase transfer catalysis conditions have been demonstrated, highlighting the compound's reactivity and potential for further derivatization (A. reaction et al., 2014).
Biological and Pharmacological Applications
- Antiplasmodial Activity : Some halogenated quinolones, including derivatives of 4-Bromo-8-chloro-2-methylquinoline, have been shown to exhibit moderate antiplasmodial activities against Plasmodium falciparum strains, indicating potential in antimalarial drug development (Vandekerckhove et al., 2014).
- Antiangiogenic Effects : Certain bromoquinolinones have demonstrated antiangiogenic effects, which could be significant in cancer treatment research (Mabeta et al., 2009).
Miscellaneous Applications
- Reactions with Amide Ion : The reactions involving 4-haloisoquinolines, including bromo and chloro derivatives, in ammonia have been explored, revealing insights into their reactivity and potential uses in various chemical processes (Zoltewicz et al., 1991).
Safety and Hazards
4-Bromo-8-chloro-2-methylquinoline is classified as having acute toxicity (Category 3, Oral) and can cause serious eye damage (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .
Future Directions
Quinoline and its derivatives, including 4-Bromo-8-chloro-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Future research may focus on developing new methods and synthetic approaches towards quinoline compounds, as well as exploring their potential pharmacological activities .
properties
IUPAC Name |
4-bromo-8-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXZBNYUVGOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653701 | |
| Record name | 4-Bromo-8-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-52-5 | |
| Record name | 4-Bromo-8-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




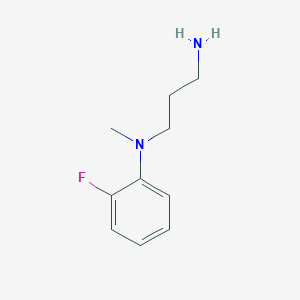
![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![1-[5-(2-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1372604.png)
![1-Methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B1372606.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
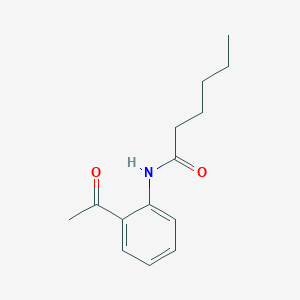
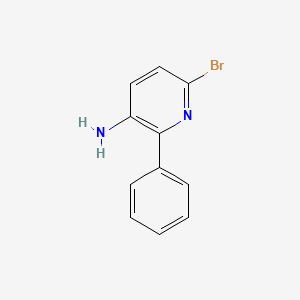
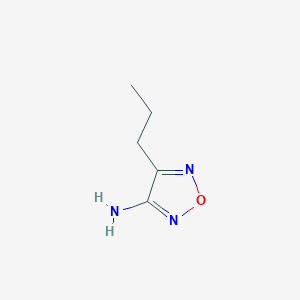
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
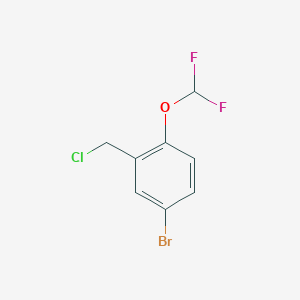
![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)